Honokiol
Overview
Description
Honokiol is a neolignan biphenol compound found in the bark, seed cones, and leaves of trees belonging to the genus Magnolia . It has been used in traditional Asian medicine for centuries to treat various ailments. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects .
Scientific Research Applications
Honokiol has a wide range of scientific research applications:
Chemistry: this compound is studied for its potential as a bioactive compound in synthetic chemistry and material science.
Medicine: this compound shows promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and metastasis.
Mechanism of Action
Target of Action
Honokiol is a bioactive compound primarily derived from the Magnolia species. Extensive research has revealed that it exerts broad-range anticancer activity by targeting multiple cellular processes and pathways involved in cancer progression . While it interacts with various molecular components, some of its primary targets include:
Action Environment
Environmental factors, such as pH, oxygen levels, and tissue-specific conditions, can influence this compound’s efficacy and stability
Safety and Hazards
Future Directions
Honokiol has several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on . This compound derivatives have been highlighted recently as possible therapeutic options for NDs .
Biochemical Analysis
Biochemical Properties
Honokiol interacts with various enzymes, proteins, and other biomolecules. As a polyphenol, it is relatively small and can interact with cell membrane proteins through intermolecular interactions like hydrogen bonding, hydrophobic interactions, or aromatic pi orbital co-valency . It has been identified as a potent activator of SIRT3, demonstrating antioxidant properties and enhancing the functioning of mitochondria .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been found to induce survival inhibition and apoptosis in vitro in various cancer cell lines and to suppress in vivo tumor growth in xenograft models . This compound also enhances the sensitivity of different cancer cells to chemotherapeutic drugs . It exerts its antioxidant properties by blocking reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage and cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly binds to the AMPKγ1 subunit to robustly activate AMPK signaling . This activation leads to increased phosphorylation of the downstream target of AMPK, acetyl-coenzyme A carboxylase (ACC), and inhibition of phosphorylation of p70S6kinase (pS6K) and eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) .
Temporal Effects in Laboratory Settings
This compound exhibits a biphasic kinetic profile characterized by an initial rapid distribution phase and a subsequent slower elimination phase . The elimination half-life for this compound after intravenous administration is approximately 40-60 minutes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single oral dose of this compound as low as 0.2 mg/kg can significantly increase exploratory behavior and decrease anxiety-related behavior .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been observed to trigger the HIF-1α-VEGF signaling pathway both in vitro and in vivo at a molecular level . Additionally, it has been found to enhance the protein expression levels of SYN 1 and PSD 95 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a biphasic kinetic profile characterized by an initial rapid distribution phase and a subsequent slower elimination phase .
Subcellular Localization
Studies on the subcellular localization of this compound have indicated a wide variety of localization patterns
Preparation Methods
Synthetic Routes and Reaction Conditions: Honokiol can be synthesized through several methods. One common approach involves the reaction of this compound with glycerol in pyridine at 25°C for eight hours . Another method includes the preparation of this compound nanosuspensions using Kolliphor®P407 as a stabilizer through a melting method combined with high-pressure homogenization . Additionally, this compound can be isolated and purified from Magnolia plant extracts using high-capacity high-speed counter-current chromatography .
Industrial Production Methods: Industrial production of this compound often involves the extraction from Magnolia bark, followed by purification processes such as high-performance liquid chromatography (HPLC) or flash chromatography over silica . These methods ensure the isolation of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Honokiol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can be hydroxylated and selectively acylated using specific reagents . It also undergoes sulfation and glucuronidation in the human liver, leading to rapid excretion .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various hydroxylated, acylated, and glucuronidated derivatives of this compound .
Comparison with Similar Compounds
Honokiol is often compared with magnolol, another neolignan biphenol found in Magnolia species. While both compounds share similar chemical structures, they exhibit different physicochemical and stability properties . Magnolol shows higher solubility at alkaline pH values, whereas this compound is more stable at acidic pH values . Other similar compounds include 4-O-methylthis compound and obovatol, which also possess therapeutic properties but differ in their specific biological activities .
This compound’s unique ability to cross the blood-brain barrier and its broad range of pharmacological effects make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXIJYOAGAUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188845 | |
Record name | Honokiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-74-6, 947686-05-7 | |
Record name | Honokiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35354-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Honokiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035354746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Honokiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Honokiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-2,4'-diol, 3',5-di-2-propen-1-yl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of 5,5'-Diallyl-2,2'-Dihydroxybiphenyl (ca. 50%) and 3,5'-Diallyl-4,2'-Dihydroxybiphenyl (ca. 50%) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HONOKIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11513CCO0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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